

Technical Guide to 2,5-Dichlorobenzophenone for Research and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dichlorobenzophenone

Cat. No.: B102398

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,5-Dichlorobenzophenone** (CAS No. 16611-67-9), focusing on its commercial availability, purity, synthesis, and analytical methodologies. This document is intended to be a valuable resource for professionals in organic synthesis, pharmaceutical development, and materials science.

Introduction

2,5-Dichlorobenzophenone is a chlorinated aromatic ketone with the molecular formula $C_{13}H_8Cl_2O$. It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.^{[1][2]} Its photochemical properties also make it useful as a UV filter and photoinitiator in polymer chemistry.^[1] Understanding the commercial landscape and analytical control of this compound is crucial for its effective application in research and manufacturing.

Commercial Availability and Purity

2,5-Dichlorobenzophenone is readily available from a variety of chemical suppliers. The purity of the commercially available compound is typically high, often exceeding 98%. The most common analytical method cited for purity assessment by suppliers is Gas Chromatography (GC).

Table 1: Commercial Availability and Purity of **2,5-Dichlorobenzophenone**

Supplier	CAS Number	Purity Specification	Physical Form
Chem-Impex International	16611-67-9	≥ 99% (GC)	White or pale white crystals
Santa Cruz Biotechnology	16611-67-9	Not specified (Refer to CoA)	Crystalline
ChemicalBook Suppliers	16611-67-9	≥ 98%	Off-white to brown crystals
Shenzhen Nexcon Pharmatechs Ltd. (via ChemicalBook)	16611-67-9	98%	Not specified

Note: This table is not exhaustive and represents a snapshot of available data. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific purity information.

Experimental Protocols

Synthesis of 2,5-Dichlorobenzophenone via Friedel-Crafts Acylation

A common and effective method for the synthesis of **2,5-Dichlorobenzophenone** is the Friedel-Crafts acylation of 1,4-dichlorobenzene with benzoyl chloride, using aluminum chloride as a catalyst.[\[2\]](#)

Materials:

- 1,4-Dichlorobenzene
- Benzoyl chloride
- Aluminum chloride (anhydrous)
- Toluene
- Hexane

- Aqueous sodium bicarbonate solution
- Ice
- Water
- 22 L three-necked flask with mechanical stirrer, thermometer, and Vigreux column connected to a NaOH scrub tower.

Procedure:

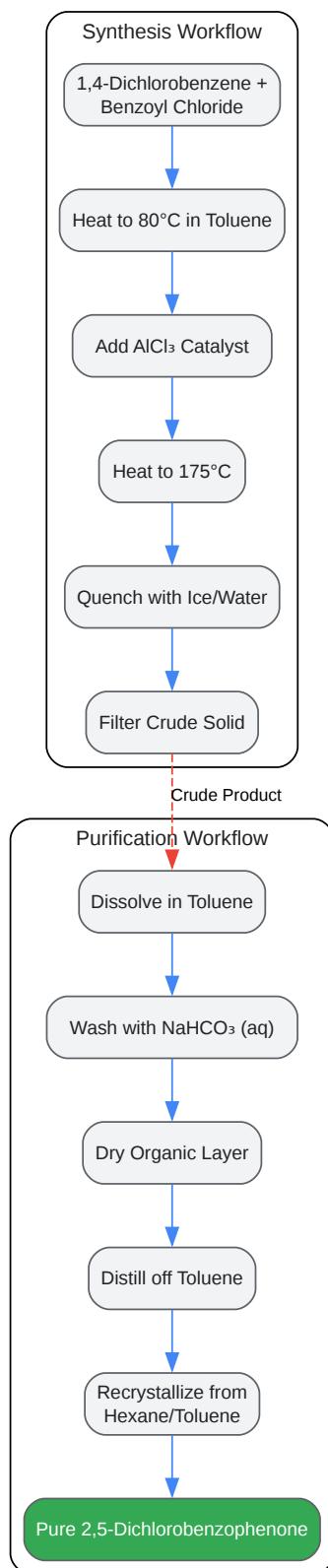
- Reaction Setup: To the 22 L flask, add 1,4-dichlorobenzene (3.0 kg, 20.4 mol) and benzoyl chloride (2.6 kg, 18.5 mol). Heat the mixture to 80°C to form a homogeneous solution.
- Catalyst Addition: With stirring, add anhydrous aluminum chloride (5.5 kg, 41.2 mol) over approximately 12 minutes.
- Reaction: Heat the resulting mixture to 140°C over 60 minutes, and then increase the temperature to 175°C and hold for 30 minutes.
- Quenching: Stop the heating and allow the mixture to cool to 80°C. Carefully pour the reaction mixture into a well-stirred mixture of ice (15 kg) and water (25 L).
- Isolation: Collect the resulting organic solid by filtration.
- Work-up: Dissolve the crude solid in toluene (7 L). Wash the toluene solution with aqueous sodium bicarbonate and then dry the organic layer.
- Purification: Remove the toluene by distillation. Recrystallize the resulting solid from a mixture of hexane and toluene to yield pure **2,5-dichlorobenzophenone**.^[2]

Illustrative Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

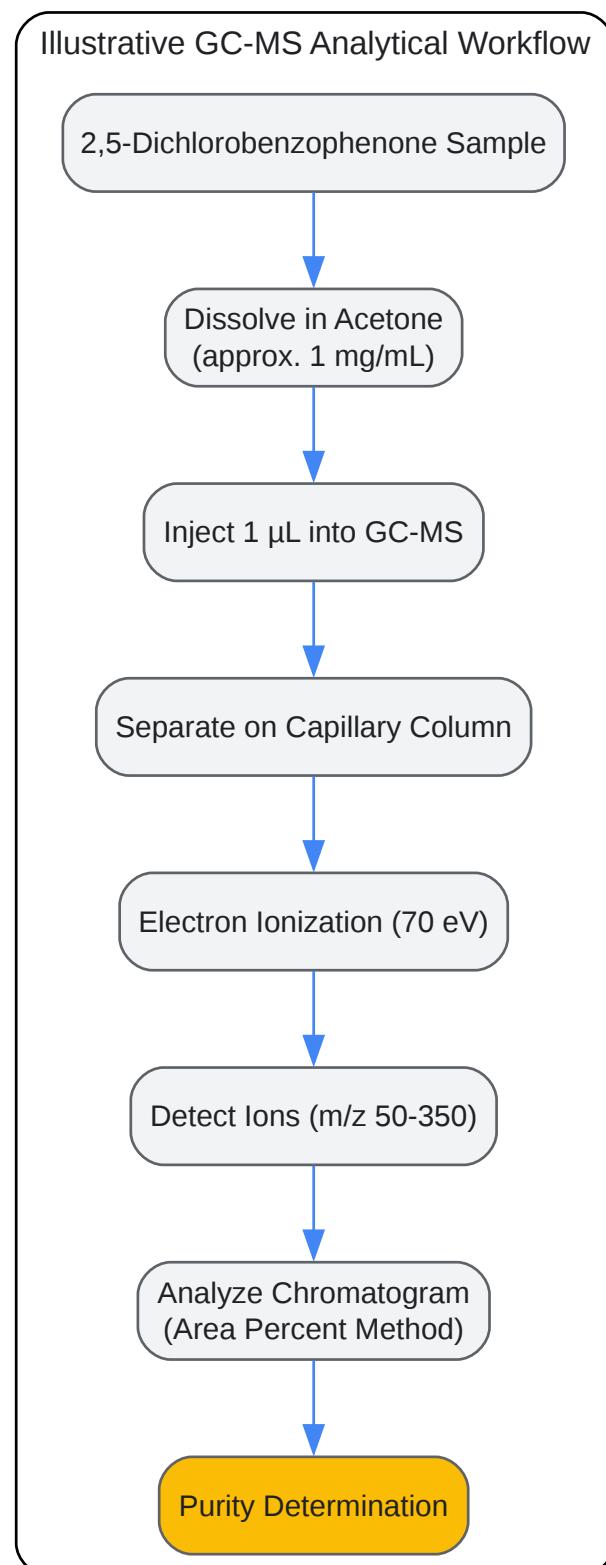
While specific validated methods for **2,5-Dichlorobenzophenone** are not widely published, a general GC-MS method, adaptable from protocols for similar chlorinated aromatic compounds, can be employed for purity analysis and impurity profiling.

Instrumentation:

- Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
- Capillary Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 μ m film thickness), is suitable for separating halogenated aromatic compounds.


Procedure:

- Sample Preparation: Prepare a stock solution of the **2,5-Dichlorobenzophenone** sample in a suitable solvent like acetone or dichloromethane at a concentration of approximately 1 mg/mL.
- GC-MS Conditions (Representative):
 - Injector Temperature: 250°C
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min
 - Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes
 - Ramp to 280°C at a rate of 15°C/min
 - Hold at 280°C for 10 minutes
 - MS Transfer Line Temperature: 280°C
 - Ion Source Temperature: 230°C
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Scan Range: m/z 50-350
- Data Analysis: The purity is determined by the area percent method, where the peak area of **2,5-Dichlorobenzophenone** is expressed as a percentage of the total area of all observed


peaks in the chromatogram.

Mandatory Visualizations

The following diagrams illustrate the synthesis and a general analytical workflow for **2,5-Dichlorobenzophenone**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **2,5-Dichlorobenzophenone**.

[Click to download full resolution via product page](#)

Caption: A representative workflow for the purity analysis of **2,5-Dichlorobenzophenone** by GC-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2,5-Dichlorobenzophenone | 16611-67-9 [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide to 2,5-Dichlorobenzophenone for Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b102398#commercial-availability-and-purity-of-2-5-dichlorobenzophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com